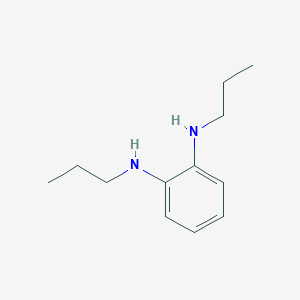

1,2-Benzenediamine, N,N'-dipropyl-

Descripción

1,2-Benzenediamine, N,N'-dipropyl- (C₁₂H₂₀N₂), is an alkylated derivative of o-phenylenediamine where two propyl groups are attached to the nitrogen atoms of the aromatic diamine. This substitution modifies its physicochemical properties, including solubility, reactivity, and thermal stability, compared to the parent compound. The dipropyl groups likely reduce polarity, increasing hydrophobicity and altering applications in organic synthesis or material science.

Propiedades

Número CAS |

573979-51-8 |

|---|---|

Fórmula molecular |

C12H20N2 |

Peso molecular |

192.30 g/mol |

Nombre IUPAC |

1-N,2-N-dipropylbenzene-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |

Clave InChI |

OKCUXZXAASMPMC-UHFFFAOYSA-N |

SMILES canónico |

CCCNC1=CC=CC=C1NCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Benzenediamine, N,N’-dipropyl- can be synthesized through a multi-step process. One common method involves the lithiation of primary 1,2-benzenediamine, followed by reaction with the appropriate acyl chloride and reduction with lithium aluminium hydride (LiAlH4) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for 1,2-benzenediamine, N,N’-dipropyl- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Large-scale production would likely involve optimization of reaction conditions and purification processes to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Benzenediamine, N,N’-dipropyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to the parent 1,2-benzenediamine.

Substitution: It can undergo substitution reactions where the propyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent diamine.

Aplicaciones Científicas De Investigación

1,2-Benzenediamine, N,N’-dipropyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,2-Benzenediamine, N,N’-dipropyl- involves its interaction with various molecular targets. The propyl groups increase its lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key properties of N,N'-dipropyl-1,2-benzenediamine with structurally related diamines:

Key Observations:

- Substituent Effects: Alkylation: N,N'-dipropylation reduces hydrogen-bonding capacity, lowering water solubility compared to o-phenylenediamine . Ring vs. Amine Substitution: 4,5-Dipropyl-1,2-benzenediamine (alkyl groups on the benzene ring) is more hydrophobic than N,N'-dialkylated analogs, favoring applications in hydrophobic polymer matrices .

Isomer Differences :

Research Findings

- Volatility Trends : Dipropyl esters (e.g., 1,2-benzenedicarboxylic acid dipropyl ester) exhibit higher volatility in GC-MS analysis , suggesting N,N'-dipropyl-1,2-benzenediamine may have lower boiling points than unsubstituted diamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.